CXCR3 Antagonist Scaffold: Cyclohexylmethyl-Containing Nicotinamide Derivative Achieves 2.40 nM IC50
A nicotinamide derivative incorporating the N-(cyclohexylmethyl)nicotinamide scaffold—specifically (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-methylpiperazin-1-yl)-N-(cyclohexylmethyl)nicotinamide (CHEMBL1681870)—demonstrates potent antagonist activity at human CXCR3 with an IC50 of 2.40 nM [1]. This compound leverages the N-(cyclohexylmethyl)nicotinamide core as a key structural component contributing to its nanomolar potency profile. In contrast, structurally related CXCR3 antagonists lacking the cyclohexylmethyl nicotinamide moiety often exhibit IC50 values in the 50–500 nM range in comparable displacement assays [2], representing a potency differential of approximately 20- to 200-fold. This quantitative disparity underscores the functional significance of the N-(cyclohexylmethyl)nicotinamide substructure in achieving high-affinity target engagement at chemokine receptors.
| Evidence Dimension | CXCR3 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 2.40 nM |
| Comparator Or Baseline | Representative CXCR3 antagonist chemotypes lacking cyclohexylmethyl nicotinamide moiety (typical IC50 range: 50–500 nM) |
| Quantified Difference | Approximately 20- to 200-fold greater potency |
| Conditions | Human CXCR3 receptor binding/antagonist assay |
Why This Matters
This potency differential validates the N-(cyclohexylmethyl)nicotinamide scaffold as a privileged substructure for chemokine receptor modulator development, providing procurement justification for chemokine-targeted drug discovery programs.
- [1] BindingDB BDBM50337238. (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-methylpiperazin-1-yl)-N-(cyclohexylmethyl)nicotinamide: IC50 = 2.40 nM at human CXCR3. View Source
- [2] Scholten DJ et al. Pharmacological characterization of small molecule CXCR3 antagonists. Br J Pharmacol. Representative IC50 range: 50–500 nM for non-cyclohexylmethyl chemotypes. View Source
